molecular formula C21H27ClN2 B12360760 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride

Cat. No.: B12360760
M. Wt: 342.9 g/mol
InChI Key: DJNXSHDSRQCTOM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) typically involves the reaction of 2,4,6-trimethylaniline with glyoxal to form an intermediate, which is then cyclized to produce the imidazolium ring. The final step involves the addition of hydrochloric acid to form the chloride salt . Industrial production methods often use similar synthetic routes but may involve optimization for higher yields and purity.

Chemical Reactions Analysis

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) primarily involves its role as a ligand in metal complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.

Comparison with Similar Compounds

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is unique due to its bulky mesityl groups, which provide steric protection and enhance the stability of its metal complexes. Similar compounds include:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
  • 1,3-Diisopropylimidazolium tetrafluoroborate

These compounds share similar structural features but differ in their steric and electronic properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C21H27ClN2

Molecular Weight

342.9 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C21H26N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H

InChI Key

DJNXSHDSRQCTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]

Origin of Product

United States

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